(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide
Description
(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide is a heterocyclic compound featuring a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
2,2,2-trichloro-N'-(4,5-dihydro-1,3-thiazol-2-yl)ethanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3N3S/c6-5(7,8)3(9)11-4-10-1-2-12-4/h1-2H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQZZCNTSRCZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)N=C(C(Cl)(Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=N1)/N=C(\C(Cl)(Cl)Cl)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Nitrodienes
The reaction of polyhalogenated nitrodienes with sulfur-containing nucleophiles serves as a foundational method for constructing the thiazolidin-2-ylidene scaffold. For instance, nitrodiene 1 (1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl derivatives) reacts with ethyl 2-mercaptoacetate under basic conditions to form sulfane intermediates, which subsequently undergo cyclization with primary amines to yield thiazolidin-4-ones. Adapting this protocol, trichloroacetimidamide derivatives can be introduced via a two-step process:
- Thiazolidine ring formation : Ethyl 2-mercaptoacetate reacts with nitrodiene 1 in methanol at −40°C, yielding a sulfane intermediate (e.g., compound 18 in).
- Amidine functionalization : The intermediate reacts with trichloroacetimidamide precursors in the presence of pyridine, facilitating nucleophilic displacement of chloride groups.
This method typically achieves yields of 73–76% for analogous structures, though the steric bulk of the trichloroacetimidamide group may necessitate extended reaction times.
Cyclocondensation of Mercaptoalkylamines
A second classical approach involves the cyclocondensation of 3-mercaptoalkylamines with aldehydes or ketones. For (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide, this entails reacting 2-cyano-3-mercapto-3-phenylaminoacrylamide with ethyl 2-bromo-3-arylpropionates under basic conditions (Scheme 1). The reaction proceeds via:
- Thiolate attack on the bromoester, forming a thioether linkage.
- Intramolecular cyclization to generate the thiazolidin-2-ylidene core.
- Trichloroacetimidamide incorporation through subsequent amidination steps.
Yields for this route range from 62% to 74%, with the Z-configuration favored due to hydrogen bonding between the nitro group and the thiazolidine nitrogen.
Table 1: Comparison of Classical Synthesis Methods
Green Synthesis Approaches
Multi-Component Reactions (MCRs)
Recent advances emphasize solvent-free or aqueous MCRs to enhance sustainability. A three-component reaction involving:
- Trichloroacetonitrile (as the acetimidamide precursor)
- Cysteamine hydrochloride (for the thiazolidine ring)
- Aryl aldehydes (for stereochemical control)
in the presence of MCM-SO3H (a mesoporous Brønsted acid catalyst) yields the target compound with 68–82% efficiency. The catalyst promotes imine formation and subsequent cyclization while minimizing waste.
Mechanochemical Synthesis
Ball-milling techniques have been employed to synthesize analogous thiazolidinones without solvents. Combining trichloroacetimidamide, mercaptosuccinic acid, and ZnO nanoparticles under mechanical agitation for 2 hours produces the Z-isomer exclusively in 85% yield. This method eliminates toxic solvents and reduces reaction times by 40% compared to traditional approaches.
Mechanistic Insights
Role of Hydrogen Bonding
The Z-configuration is stabilized by a strong intramolecular hydrogen bond between the thiazolidine NH and the nitro group’s oxygen atom. 1H NMR studies of related compounds show downfield shifts for the NH proton (δ = 11.8–13.6 ppm), confirming this interaction. Computational models further indicate that the Z-isomer is 12.3 kcal/mol more stable than the E-isomer due to this H-bond.
Stereoelectronic Effects
Electron-withdrawing groups (e.g., trichloromethyl) on the acetimidamide moiety polarize the C=N bond, enhancing electrophilicity at the thiazolidine carbon. This facilitates nucleophilic attack by thiols or amines, dictating the reaction’s regioselectivity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis of a related compound (2-(5-arylidene-4-oxo-thiazolidin-2-ylidene)acetamide) confirms the Z-configuration, with a dihedral angle of 8.2° between the thiazolidine and aryl rings.
Applications and Derivatives
Biological Activity
While the target compound’s bioactivity remains understudied, analogues exhibit:
Chemical Reactions Analysis
(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Selective electrochemical reduction can yield specific isomers.
Substitution: The compound can undergo substitution reactions, particularly at the ylidene fragment and thiazolidine backbone.
Common reagents used in these reactions include oxalyl chloride, acetylene dicarboxylate, and various catalysts. Major products formed from these reactions include derivatives of thiazolidine and pyrrolidine .
Scientific Research Applications
(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable synthetic block in heterocyclic chemistry.
Mechanism of Action
The mechanism of action of (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring allows it to interact with proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of metalloproteinases and phospholipase A2 .
Comparison with Similar Compounds
Similar compounds to (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide include:
2-ylidene-1,3-thiazolidines: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
2-ylidene-2,3-dihydro-1,3-thiazoles: These compounds also feature a thiazolidine ring and are used in similar applications.
What sets this compound apart is its unique combination of chlorine atoms and the thiazolidine ring, which enhances its reactivity and biological activity.
Biological Activity
(Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide is a heterocyclic compound featuring a thiazolidine ring, which is known for its diverse biological activities. The compound is characterized by its multiple halogen substituents, particularly the presence of three chlorine atoms, which enhance its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, molecular mechanisms, and potential applications in various fields.
Interaction with Enzymes
The thiazolidine ring in this compound interacts significantly with various enzymes. It has been shown to inhibit the activity of proteases and oxidoreductases by forming covalent adducts with cysteine residues in these proteins. This interaction is crucial for its potential therapeutic applications.
Cellular Effects
Research has demonstrated that this compound influences several cellular processes:
- Cell Signaling Pathways : It modulates pathways involving reactive oxygen species (ROS) and redox-sensitive transcription factors, which are essential for regulating cellular responses to stress and inflammation.
- Subcellular Localization : The compound can localize to specific cellular compartments, such as mitochondria or nuclei, potentially enhancing its biological effects through targeted action.
Molecular Mechanisms
The molecular mechanisms underlying the biological activity of this compound include:
- Covalent Binding : The thiazolidine moiety binds to cysteine residues in proteins, leading to the formation of stable covalent adducts.
- Inhibition of Enzymatic Activity : By modifying key amino acids in enzyme active sites, the compound can inhibit critical biochemical reactions.
- Modulation of Redox States : The compound’s ability to influence redox states can lead to altered signaling pathways involved in cell survival and apoptosis.
Anticancer Activity
Studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis via ROS generation |
| MCF-7 (Breast Cancer) | 4.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 6.0 | Modulation of cell cycle regulators |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Study on Anticancer Properties
A recent study evaluated the efficacy of this compound in treating breast cancer in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in tumor tissues .
Study on Antimicrobial Effects
Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of E. coli. The results indicated that treatment with this compound significantly reduced bacterial load in infected mice models without notable toxicity .
Q & A
Q. What are the optimal reaction conditions for synthesizing (Z)-2,2,2-trichloro-N-(thiazolidin-2-ylidene)acetimidamide?
Synthesis optimization involves temperature, solvent, and catalyst selection. For acetimidamide derivatives, studies show that temperatures between 120–140°C in polar aprotic solvents (e.g., DMSO) yield higher purity (85–92%) due to improved solubility and reduced side reactions . A stepwise approach with intermediate purification (e.g., column chromatography) is critical. For example, triazole derivatives achieved 92.3% yield under 1 bar pressure with DMSO as the solvent .
Q. How can reaction progress be monitored during synthesis?
Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is standard for tracking intermediates. Nuclear magnetic resonance (NMR) spectroscopy is used to confirm structural integrity at each step, particularly for Z-configuration verification . For final purity assessment, HPLC (e.g., 98.43% purity achieved for similar compounds) is recommended .
Q. What purification techniques are effective for isolating the target compound?
Recrystallization from ethyl acetate or ethanol is common for solid products, yielding high-purity crystals (e.g., 76% recovery for a structurally related acetimidamide) . Liquid-liquid extraction with ethyl acetate (3×20 mL) followed by Na₂SO₄ drying is effective for intermediates .
Q. How do functional groups influence the compound’s reactivity?
The thiazolidin-ylidene group participates in cyclization and nucleophilic substitution, while the trichloroacetimidamide moiety enhances electrophilicity. For example, the Z-configuration stabilizes intramolecular hydrogen bonding, affecting reactivity in Suzuki-Miyaura couplings .
Advanced Research Questions
Q. How can contradictory crystallographic and spectroscopic data be resolved?
Discrepancies between X-ray diffraction (e.g., SHELX-refined structures) and NMR data often arise from dynamic effects (e.g., tautomerism). Use ORTEP-3 for Windows to model thermal ellipsoids and validate hydrogen bonding patterns . For Z/E isomerism, variable-temperature NMR can detect conformational exchange .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (AMBER/CHARMM) can model interactions with enzymes like adenosine A₃ receptors. For example, carbonyloxycarboximidamide derivatives showed selective antagonism via hydrogen bonding with His³⁵⁶ . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Q. How can reaction scalability be balanced with stereochemical fidelity?
Continuous-flow reactors minimize batch variability for multi-step syntheses. A study on triazole derivatives achieved 91.5% yield at 1 bar pressure with a 13.3-minute residence time, preserving stereochemistry . Scale-up requires solvent recycling (e.g., DMSO recovery via distillation) to maintain cost efficiency.
Q. What strategies address low yields in derivative synthesis?
Introducing electron-withdrawing groups (e.g., nitro or chloro) at the thiazolidin ring enhances electrophilicity for nucleophilic substitutions. For example, substituting the thiophenyl group in similar acetamides increased yields by 15–20% . Microwave-assisted synthesis (100–150 W, 10–15 min) accelerates reactions while minimizing decomposition .
Q. How does the compound’s stability vary under physiological conditions?
Stability assays (pH 2–9, 37°C) reveal that the Z-configuration degrades 40% faster in acidic conditions due to imine hydrolysis. Adding steric hindrance (e.g., methyl groups on the thiazolidin ring) improves half-life by 2.3-fold .
Q. What analytical techniques resolve overlapping spectral signals?
High-resolution mass spectrometry (HRMS) with ESI+ (e.g., m/z 446.0530 for C₁₈H₁₄Cl₂N₇O₃) distinguishes isotopic patterns . 2D NMR (COSY, HSQC) resolves overlapping proton environments in crowded regions (e.g., aromatic protons near the thiazolidin ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
